molecular formula C10H10N2 B1331423 1-p-Tolyl-1H-pyrazole CAS No. 20518-17-6

1-p-Tolyl-1H-pyrazole

Cat. No. B1331423
CAS RN: 20518-17-6
M. Wt: 158.2 g/mol
InChI Key: XJYIPDKSWROWBM-UHFFFAOYSA-N
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Description

“1-p-Tolyl-1H-pyrazole” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are five-membered heterocyclic compounds that contain three carbon atoms and two adjacent nitrogen atoms . They are an important class of compounds for drug development and have attracted much attention due to their wide range of biological activities .


Synthesis Analysis

The synthesis of pyrazoles has been a topic of interest in recent research. Various synthetic approaches have been applied for the synthesis of pyrazole derivatives . For instance, 5-Amino-1-p-tolyl-1H-pyrazole-4-carbonitrile was used for the preparation of some novel pyrazoles . Moreover, an expedient synthesis of novel spiro indenoquinoxaline-pyrrolizidine-pyrazole conjugates with anticancer activity from 1,5-diarylpent-4-ene-1,3-diones through the 1,3-dipolar cycloaddition/cyclocondensation sequence has been reported .


Molecular Structure Analysis

The molecular structure of pyrazoles, including “1-p-Tolyl-1H-pyrazole”, is characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions . The molecular formula of “1-p-Tolyl-1H-pyrazole-4-carboxylic acid”, a related compound, is C11H10N2O2 .


Chemical Reactions Analysis

Pyrazoles, including “1-p-Tolyl-1H-pyrazole”, can undergo various chemical reactions. For instance, 5-Amino-1-p-tolyl-1H-pyrazole-4-carbonitrile was used for the preparation of some novel pyrazoles and pyrazolo [3,4-d]pyrimidines . The 1H NMR spectra of certain pyrazole derivatives showed specific peaks corresponding to different protons in the molecule .


Physical And Chemical Properties Analysis

Pyrazole is a weak base, with pKb 11.5 (pKa of the conjugated acid 2.49 at 25°C) . The physical and chemical properties of “1-p-Tolyl-1H-pyrazole” specifically are not mentioned in the retrieved documents.

Scientific Research Applications

Medicinal Chemistry: Antimicrobial and Anticancer Agents

1-p-Tolyl-1H-pyrazole derivatives have been extensively studied for their biological activities. They exhibit a range of pharmacological properties, including antimicrobial and anticancer activities. The pyrazole nucleus is a common feature in many therapeutic agents due to its ability to interact with various biological targets .

Agrochemistry: Pesticides and Growth Regulators

In the field of agrochemistry, pyrazole derivatives are used to develop new pesticides and plant growth regulators. Their structural versatility allows for the synthesis of compounds that can effectively control pests and regulate plant growth .

Coordination Chemistry: Ligand Synthesis

Pyrazoles can act as ligands in coordination chemistry, forming complexes with different metals. These complexes have potential applications in catalysis and materials science .

Organic Synthesis: Building Blocks

Due to the reactivity of the pyrazole moiety, these compounds serve as valuable building blocks in organic synthesis. They can undergo various chemical reactions, providing a pathway to synthesize a wide array of complex molecules .

Electrolyte Additives: Batteries

Research has shown that pyrazole-based compounds can be used as electrolyte additives in batteries. This application is crucial for improving the performance and longevity of batteries .

Photographic Materials: Photosensitive Compounds

Pyrazole derivatives have been utilized in the development of photosensitive materials for the photographic industry. Their chemical properties make them suitable for this application .

properties

IUPAC Name

1-(4-methylphenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-9-3-5-10(6-4-9)12-8-2-7-11-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYIPDKSWROWBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355628
Record name 1-p-Tolyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808171
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-p-Tolyl-1H-pyrazole

CAS RN

20518-17-6
Record name 1-p-Tolyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following General Procedure A (125° C., 24 hours), 1H-pyrazole (102 mg, 1.5 mmol) is coupled with 1-bromo-4-methylbenzene (122 μL, 1.0 mmol). The crude brown oil is purified by flash chromatography on silica gel (eluent: dichloromethane/hexanes=70/30) to provide 90 mg (57% isolated yield) of the desired product as an uncolored oil.
Quantity
102 mg
Type
reactant
Reaction Step One
Quantity
122 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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